5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide
Overview
Description
Scientific Research Applications
Carbonic Anhydrase Inhibitors for Antitumor Applications
- Sulfonamide derivatives, including halogenated compounds, have been synthesized and studied for their inhibitory action against carbonic anhydrase (CA) isozymes, particularly the tumor-associated isozyme IX. These compounds showed potent inhibitory effects, suggesting their potential as antitumor agents (Ilies et al., 2003).
Antimycobacterial Agents
- Fluorine-containing sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases from Mycobacterium tuberculosis, showcasing their potential as antimycobacterial agents with a novel mechanism of action compared to existing drugs (Ceruso et al., 2014).
Antitumor Drug Development
- Studies on sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard have revealed their synthesis and significant antitumor activity with low toxicity, offering a new approach to antitumor drug development (Huang et al., 2001).
Membrane-Impermeant Inhibitors for Tumor Isozymes
- Research into designing selective, membrane-impermeant sulfonamide inhibitors targeting human tumor-associated isozyme IX has been conducted, showing these compounds' effectiveness in selectively inhibiting tumor-associated isozyme without affecting cytosolic ones (Casey et al., 2004).
Mechanism of Action
Target of Action
Sulfonamides, including 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide, typically target a bacterial enzyme known as dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase . By binding to this enzyme, they prevent the incorporation of para-aminobenzoic acid (PABA) into the folic acid molecule during the biosynthesis process, thereby inhibiting the production of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts several downstream biochemical pathways in bacteria. Folic acid is a necessary cofactor for the synthesis of nucleic acids (DNA and RNA) and amino acids. Therefore, its deficiency can halt bacterial growth and replication .
Pharmacokinetics
Most sulfonamides are readily absorbed orally .
Result of Action
The ultimate effect of sulfonamides, including this compound, is the inhibition of bacterial growth and replication. By disrupting folic acid synthesis, these compounds prevent bacteria from producing essential biomolecules, leading to their death .
properties
IUPAC Name |
5-amino-N-cyclopropyl-2-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2S/c10-8-4-1-6(11)5-9(8)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGNGRTXMWFPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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